(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride
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Overview
Description
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring attached to a pyridine ring via a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride typically involves the reaction of 6-chloropyridin-3-ylmethanamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of drugs targeting specific receptors or enzymes. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates. Its versatility makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperidin-3-ylmethanamine: A compound with a similar structure but lacking the pyridine ring.
Uniqueness: What sets (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride apart is its combined piperidine and pyridine structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Properties
CAS No. |
1956342-05-4 |
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Molecular Formula |
C11H18ClN3 |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14;/h4-5,9H,1-3,6-8,12H2;1H |
InChI Key |
BVYSSMGOQBTCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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